

# An In-depth Technical Guide to Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

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## Compound of Interest

Compound Name: *Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate*

Cat. No.: *B102683*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**. It includes a summary of its molecular data, a representative experimental protocol for the synthesis of related pyrrolidine derivatives, and a logical workflow for its preparation and analysis. This compound is a pyrrolidine derivative utilized as a versatile building block and intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.<sup>[1]</sup>

## Core Molecular Data

The fundamental properties of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>4</sub>	[1][2][3][4]
Molecular Weight	305.37 g/mol	[1][2][5]
Monoisotopic Mass	305.16272 Da	[4]
CAS Number	52321-06-9, 93478-48-9	[2][3][5]
IUPAC Name	diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate	[1]
Canonical SMILES	<chem>CCOC(=O)C1CCC(N1CC2=C(C=CC=C2)C(=O)OCC</chem>	[1][4]
InChI Key	LDUSEIANLSWKPY-UHFFFAOYSA-N	[4]
Predicted Density	1.146±0.06 g/cm <sup>3</sup>	[2]
Boiling Point	145-148 °C (at 0.3 Torr)	[2]
Melting Point	123-125 °C	[2]

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** is not readily available in the cited literature, the following is a representative methodology for the synthesis of functionalized pyrrolidine and isoxazolidine derivatives, based on established chemical transformations.[6] This protocol illustrates the key steps, reagents, and conditions commonly employed.

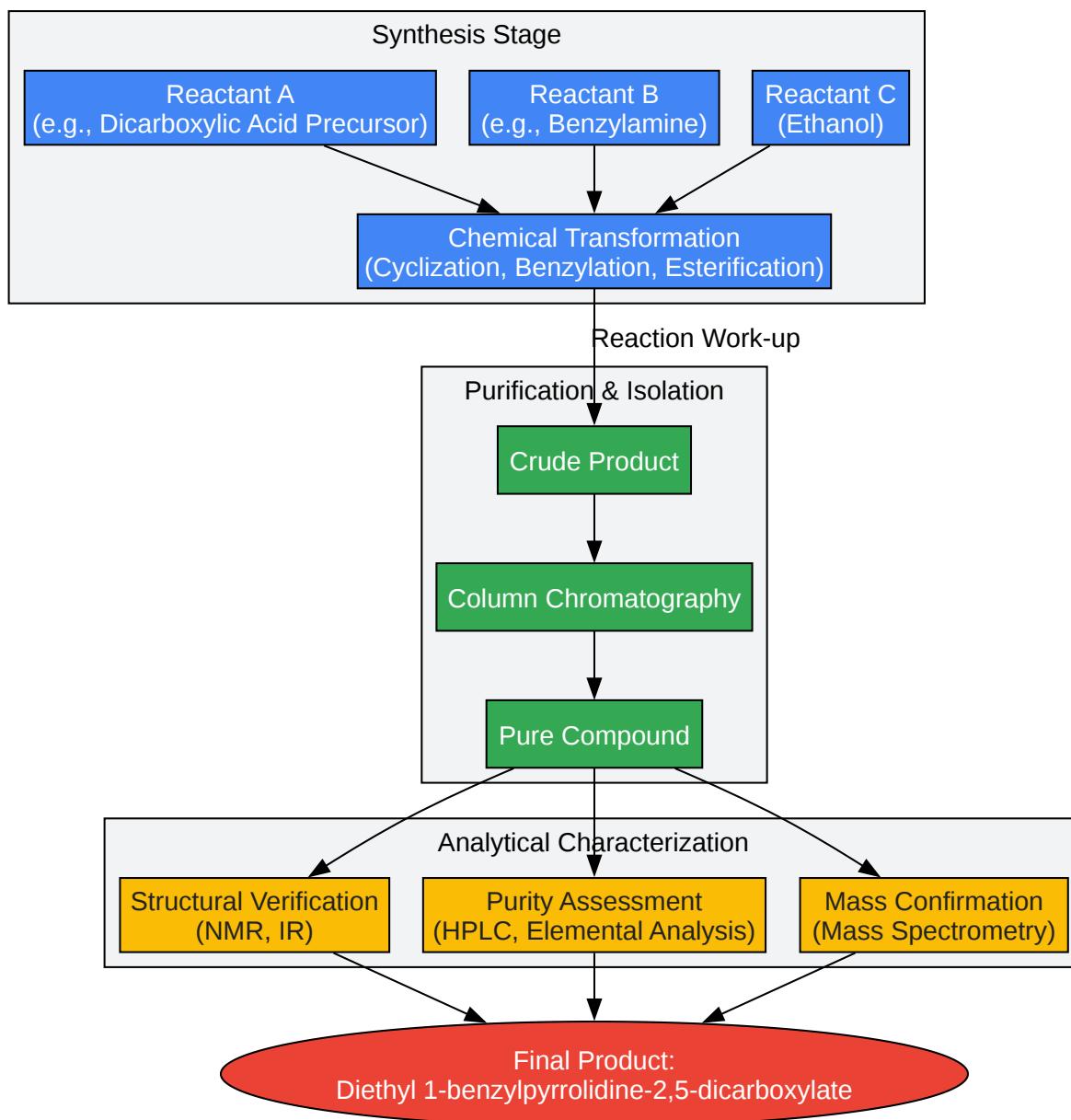
General Procedure for 1,3-Dipolar Cycloaddition to Form Pyrrolidine Precursors:

- **Reaction Setup:** A solution of a selected nitron (2.0 mmol) and an alkene (2.2 mmol) in a suitable solvent such as toluene (4 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and condenser.[6]

- **Reaction Conditions:** The reaction mixture is stirred at 60 °C. The progress of the reaction is monitored until the nitron is consumed, which can take between 24 to 96 hours.<sup>[6]</sup>
- **Work-up and Purification:** Upon completion, the reaction mixture is concentrated under reduced pressure (in vacuo).<sup>[6]</sup>
- **Chromatography:** The resulting crude product is purified by column chromatography on silica gel (e.g., Merck silica gel 60, 70–230 mesh).<sup>[6]</sup> The eluent system is selected based on the polarity of the target compound, such as a hexane-ethyl acetate or chloroform-methanol mixture.<sup>[6]</sup>
- **Characterization:** The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (<sup>1</sup>H-NMR, <sup>13</sup>C-NMR) and Infrared Spectroscopy (IR).<sup>[6]</sup> Elemental analysis may be performed to confirm the empirical formula.<sup>[6]</sup>

## Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target compound like **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**.



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